7-Chloro-2,8-dimethylquinoline

Description

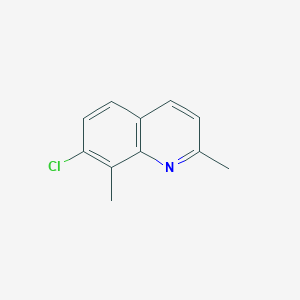

Structure

3D Structure

Properties

IUPAC Name |

7-chloro-2,8-dimethylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN/c1-7-3-4-9-5-6-10(12)8(2)11(9)13-7/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXDITTUYSNDPFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C=CC(=C2C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30558645 | |

| Record name | 7-Chloro-2,8-dimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30558645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120370-62-9 | |

| Record name | Quinoline, 7-chloro-2,8-dimethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120370-62-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Chloro-2,8-dimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30558645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

7-Chloro-2,8-dimethylquinoline chemical properties

This in-depth technical guide details the chemical properties, synthesis, and applications of 7-Chloro-2,8-dimethylquinoline , a specialized heterocyclic scaffold used in medicinal chemistry.[1][2]

Content Type: Technical Whitepaper Subject: Chemical Properties, Synthesis, and Reactivity Primary CAS: 120370-62-9[1][2]

Executive Summary

7-Chloro-2,8-dimethylquinoline is a tri-substituted quinoline derivative characterized by a chlorine atom at position 7 and methyl groups at positions 2 and 8.[2][3] This compound serves as a critical intermediate in the synthesis of pharmacologically active agents, particularly in the development of antimalarials (chloroquine analogs) and kinase inhibitors .[1][4]

The presence of the 8-methyl group distinguishes it from the more common 7-chloroquinaldine.[2] This substituent introduces steric bulk near the ring nitrogen, modulating pKa and metabolic stability, while the 7-chloro moiety preserves the electronic properties essential for

Chemical Identity & Physical Properties[1][2][5][6][7]

| Property | Data |

| IUPAC Name | 7-Chloro-2,8-dimethylquinoline |

| CAS Number | 120370-62-9 (Primary), 1261880-82-3 (Alt) |

| Molecular Formula | |

| Molecular Weight | 191.66 g/mol |

| Physical State | Crystalline Solid (Off-white to pale yellow) |

| Solubility | Soluble in DCM, CHCl |

| LogP (Predicted) | ~3.8 (High Lipophilicity due to dimethyl substitution) |

| pKa (Predicted) | ~4.5–5.0 (Lower than quinoline due to steric hindrance at N1) |

Synthetic Pathways

The most robust method for synthesizing 7-Chloro-2,8-dimethylquinoline is the Doebner-Miller Synthesis , a variation of the Skraup reaction that utilizes

Retrosynthetic Analysis

The quinoline core is constructed by condensing an aniline derivative with a three-carbon fragment.[2][4]

-

Precursor A: 3-Chloro-2-methylaniline (2-Amino-6-chlorotoluene).[2] The methyl group at the aniline's C2 becomes the C8 position in the quinoline.[1][4]

-

Precursor B: Crotonaldehyde (2-Butenal).[1][2][4] This provides carbons 2, 3, and 4 of the quinoline ring, with the methyl group of crotonaldehyde ending up at position 2.[1]

Experimental Protocol (Doebner-Miller)

Note: This reaction is exothermic and requires careful temperature control.

Reagents:

-

Hydrochloric acid (6M, solvent/catalyst)[1]

-

Zinc chloride (Lewis acid catalyst, optional but improves yield)[1]

-

Oxidant (e.g., p-Chloranil or Iodine) – Critical for driving aromatization if the reaction stalls at the dihydroquinoline stage.[1]

Step-by-Step Methodology:

-

Acidification: Dissolve 3-chloro-2-methylaniline in 6M HCl under vigorous stirring.

-

Addition: Heat the solution to reflux (

100°C). Add crotonaldehyde dropwise over 1 hour. Caution: Violent boiling may occur. -

Cyclization: Continue reflux for 3–4 hours. The solution will darken as the Schiff base forms and cyclizes.[2][4]

-

Workup: Cool the mixture to room temperature. Basify with ammonium hydroxide (NH

OH) to pH 10 to liberate the free base.[2][4] -

Extraction: Extract the resulting oil with dichloromethane (DCM). Wash the organic layer with brine and dry over anhydrous Na

SO -

Purification: The crude product is often a dark oil.[2][4] Purify via flash column chromatography (Silica gel; Hexane:EtOAc gradient) or recrystallization from ethanol.[2][4]

Reaction Visualization

The following diagram illustrates the condensation and cyclization logic.

Figure 1: Doebner-Miller synthesis pathway transforming substituted aniline and crotonaldehyde into the quinoline core.[1][2]

Reactivity & Functionalization

The 7-Chloro-2,8-dimethylquinoline scaffold possesses three distinct sites for chemical modification, making it a versatile building block.

Site 1: C7-Chlorine (Cross-Coupling)

The chlorine atom is activated for Palladium-catalyzed cross-coupling reactions, although less reactive than a C2 or C4 halide.[2][4]

-

Suzuki-Miyaura: Coupling with aryl boronic acids to extend the aromatic system.[2][4]

-

Buchwald-Hartwig: Amination to introduce solubilizing amine groups (common in antimalarial design).[2][4]

Site 2: C2-Methyl (Benzylic Activation)

The methyl group at C2 is "pseudo-acidic" due to the electron-withdrawing nature of the adjacent nitrogen (similar to 2-picoline).[2][4]

-

Condensation: Reacts with aldehydes (e.g., benzaldehyde) in acetic anhydride to form styrylquinolines.[1][2][4]

-

Oxidation: Treatment with Selenium Dioxide (SeO

) yields 7-chloro-8-methylquinoline-2-carbaldehyde .[2]

Site 3: N1-Nitrogen (Quaternization)

The nitrogen atom can be alkylated or oxidized.[2][4]

-

N-Oxidation: Reaction with m-CPBA yields the N-oxide, which activates the C2 and C4 positions for nucleophilic attack.[2]

-

Salt Formation: Readily forms hydrochloride or mesylate salts to improve water solubility for biological assays.[2][4]

Reactivity Map[2][5]

Figure 2: Functionalization map highlighting the three primary vectors for chemical modification.[1][2]

Medicinal Chemistry Applications

Antimalarial Activity

The 7-chloroquinoline moiety is the pharmacophore responsible for inhibiting hemozoin formation in Plasmodium falciparum.[2][4] The addition of the 2,8-dimethyl pattern serves two purposes:

-

Metabolic Blocking: The C8-methyl blocks potential oxidative metabolism at this position.[2][4]

-

Lipophilicity Tuning: Increases LogP, facilitating transport across the parasite's vacuolar membrane.[2][4]

Kinase Inhibition

Substituted quinolines are frequent scaffolds in Type I and Type II kinase inhibitors.[2][4] The 7-Cl group often fills a small hydrophobic pocket in the ATP-binding site, while the N1 nitrogen accepts a hydrogen bond from the hinge region.[1][2]

Safety and Handling

-

Handling: Use in a fume hood.[2][4] Avoid dust formation.[2][4]

-

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation of the methyl groups or N-oxide formation.

-

Toxicity: Like many planar heterocycles, this compound may intercalate DNA.[2][4] Handle as a potential mutagen.[2][4]

References

-

PubChem. 7-Chloro-2-methylquinoline (Analogue Data). National Library of Medicine.[2][4] Available at: [Link][1][2]

-

Thieme E-Books. Synthesis of Quinolines via Doebner-Miller Reaction. Science of Synthesis. Available at: [Link][1][2]

Sources

- 1. CN101139348A - The synthetic method of 2-amino-6-chloropurine - Google Patents [patents.google.com]

- 2. 7-Chloro-2,8-dimethylquinolin-4-ol | C11H10ClNO | CID 339445 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. BioBlocks Building Blocks [buildingblocks.bioblocks.com]

- 4. 7-Chloro-2-methylquinoline | C10H8ClN | CID 138395 - PubChem [pubchem.ncbi.nlm.nih.gov]

Core Molecular Identity and Physicochemical Characteristics

An In-Depth Technical Guide to 7-Chloro-2,8-dimethylquinoline

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development focused on the heterocyclic compound 7-Chloro-2,8-dimethylquinoline. It details the molecule's core physicochemical properties, potential synthetic pathways, and its emerging significance within medicinal chemistry, grounded in authoritative data.

7-Chloro-2,8-dimethylquinoline is a substituted quinoline, a class of heterocyclic aromatic compounds characterized by a double-ring structure composed of a benzene ring fused to a pyridine ring. The specific substitutions of a chloro group at the 7-position and methyl groups at the 2- and 8-positions confer distinct properties that make it a molecule of interest in synthetic and medicinal chemistry.

The fundamental identifiers and properties of this compound are summarized below. Its molecular weight is 191.66 g/mol .[][2]

Chemical Structure

Caption: 2D structure of 7-Chloro-2,8-dimethylquinoline.

Table 1: Physicochemical Properties and Identifiers

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₀ClN | [] |

| Molecular Weight | 191.66 g/mol | [][2] |

| CAS Number | 120370-62-9 | [] |

| IUPAC Name | 7-chloro-2,8-dimethylquinoline | [] |

| Boiling Point | 294.6°C at 760 mmHg | [] |

| Density | 1.188 g/cm³ | [] |

| InChI Key | FXDITTUYSNDPFH-UHFFFAOYSA-N | [] |

| SMILES | CC1=NC2=C(C=C1)C=CC(=C2C)Cl | [] |

| Purity (Typical) | 95% | [2] |

Synthesis and Characterization

The synthesis of substituted quinolines is a well-established area of organic chemistry. While specific, detailed protocols for 7-Chloro-2,8-dimethylquinoline are not extensively published in mainstream literature, its synthesis can be logically inferred from established methods for analogous structures, such as the Combes quinoline synthesis or the Vilsmeier-Haack reaction.[3]

A plausible synthetic approach involves the reaction of an appropriately substituted aniline with a β-diketone or a related species. For instance, the cyclization of N-(3-chlorophenyl)-3-amino-2-butenoic acid derivatives has been used to produce related 7-chloro-quinaldine structures.[4]

Generalized Synthetic Workflow

The following diagram illustrates a conceptual workflow for the synthesis of a substituted quinoline, which could be adapted for 7-Chloro-2,8-dimethylquinoline.

Caption: Conceptual workflow for substituted quinoline synthesis.

Protocol: Illustrative Synthesis of a 7-Chloroquinoline Derivative

The following protocol is adapted from a known synthesis of 7-chloro-2-methylquinoline and illustrates the key steps that would be involved.[5]

-

Reaction Setup : To a 50 mL round-bottomed flask, add the substituted aniline (e.g., m-chloroaniline, 1 mmol) and a suitable solvent (e.g., acetonitrile, 5 mL).

-

Catalyst and Reagent Addition : Introduce a catalyst (e.g., Catalyst 1, 10 mol%) and the second reactant (e.g., a vinyl ether, 3 mmol).

-

Reaction Conditions : Heat the mixture in air at 80°C. The reaction progress should be monitored using thin-layer chromatography (TLC).

-

Solvent Removal : Upon completion, remove the solvent by distillation under reduced pressure.

-

Purification : Purify the resulting residue using silica gel column chromatography with an appropriate eluent (e.g., hexane/ethyl acetate) to isolate the final product.

-

Characterization : The structure of the purified product must be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Applications in Research and Drug Development

The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents. The 7-chloroquinoline moiety, in particular, is a critical component of well-known drugs like chloroquine and is associated with significant biological activity.

Anticancer Potential

Recent research has highlighted the potential of 7-chloroquinoline derivatives as potent anticancer agents.[6][7] Studies have shown that compounds featuring this scaffold can exhibit sub-micromolar cytotoxic effects against a wide array of human cancer cell lines, including those for:

The mechanism often involves the compound's ability to interfere with cellular processes critical for cancer cell proliferation. The 7-chloro substituent can significantly impact the molecule's electronic properties and its ability to interact with biological targets.[8]

Antimalarial and Antimicrobial Activity

Historically, 7-chloroquinolines are best known for their antimalarial properties. While resistance to drugs like chloroquine is a known issue, the scaffold remains a vital starting point for the development of new antimalarial compounds. Research into novel 7-chloroquinoline derivatives has demonstrated continued potential, with some new compounds showing high antimalarial activity (IC₅₀ < 50 μM).[9]

Chemical Building Block

Beyond direct therapeutic applications, 7-Chloro-2,8-dimethylquinoline serves as a versatile chemical intermediate. The chloro and methyl groups provide sites for further functionalization, allowing chemists to synthesize more complex molecules and build libraries of derivatives for structure-activity relationship (SAR) studies.[8] The 5-amino derivative, for example, provides a handle for creating a diverse array of new compounds for biological screening.[8]

Safety, Handling, and Storage

As a laboratory chemical, 7-Chloro-2,8-dimethylquinoline requires careful handling. While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from the closely related compound 7-chloro-2-methylquinoline provides essential guidance.[10]

Table 2: Hazard Identification and Precautionary Measures (Based on 7-Chloro-2-methylquinoline)

| Hazard Category | GHS Classification & Statements | Recommended Precautions | Source |

| Skin Irritation | H315: Causes skin irritation | P280: Wear protective gloves/protective clothing. P264: Wash skin thoroughly after handling. | [10][11] |

| Eye Irritation | H319: Causes serious eye irritation | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [10][11] |

| Respiratory Irritation | H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. | [11] |

Handling and Storage Recommendations

-

Handling : Avoid contact with skin, eyes, and clothing.[12] Avoid the formation of dust and aerosols. Use in a well-ventilated area, preferably within a fume hood.[10]

-

Storage : Store in a cool, dry, and well-ventilated place.[10] Keep the container tightly closed and sealed.

Conclusion

7-Chloro-2,8-dimethylquinoline is a heterocyclic compound with significant potential, primarily as a scaffold in the design and synthesis of novel therapeutic agents. Its structural relationship to known bioactive molecules, particularly in the fields of oncology and infectious diseases, makes it a valuable target for further investigation. Researchers utilizing this compound should adhere to rigorous safety protocols based on data from analogous structures while exploring its synthetic utility and biological activity.

References

-

precisionFDA. (n.d.). 7-CHLORO-2-METHYLQUINOLINE. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 138395, 7-Chloro-2-methylquinoline. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 339445, 7-Chloro-2,8-dimethylquinolin-4-ol. Retrieved from [Link]

-

Baxendale Group, Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Retrieved from [Link]

-

SciELO. (n.d.). Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives-New Compounds with Potential Anticancer Activity. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Retrieved from [Link]

-

Capot Chemical. (2018). Material Safety Data Sheet - 7-chloro-1,2,3,4-tetrahydroquinoline. Retrieved from [Link]

- Google Patents. (n.d.). HU212967B - Process for producing 7-chloro-quinaldine.

-

PMC. (n.d.). 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde. Retrieved from [Link]

-

PMC. (n.d.). 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. Retrieved from [Link]

-

PubMed. (2023). 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. Retrieved from [Link]

Sources

- 2. 7-Chloro-2,8-dimethylquinoline | CymitQuimica [cymitquimica.com]

- 3. 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 4. HU212967B - Process for producing 7-chloro-quinaldine - Google Patents [patents.google.com]

- 5. 7-Chloro-2-methylquinoline synthesis - chemicalbook [chemicalbook.com]

- 6. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 7-Chloro-2,8-dimethylquinolin-5-amine | Benchchem [benchchem.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. chemicalbook.com [chemicalbook.com]

- 11. 7-Chloro-2-methylquinoline | C10H8ClN | CID 138395 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

7-Chloro-2,8-dimethylquinoline structure elucidation

Executive Summary

This technical guide provides a rigorous framework for the structural elucidation of 7-Chloro-2,8-dimethylquinoline (CAS 120370-62-9). While often utilized as an intermediate in the synthesis of aminoquinoline antimalarials and kinase inhibitors, its polysubstituted nature presents specific regiochemical challenges. This guide moves beyond basic spectral listing, focusing on the causality of characterization —how to definitively distinguish this specific isomer from its 5-chloro or 6-methyl analogs using a self-validating spectroscopic and synthetic protocol.

Part 1: Synthetic Logic as Primary Validation

Structure elucidation begins with the precursor. You cannot confirm the destination if the origin is ambiguous. The most robust validation for the 2,8-dimethyl-7-chloro substitution pattern is the Doebner-Miller Synthesis , which enforces the regiochemistry of the benzene ring prior to cyclization.

Retrosynthetic Analysis

-

Benzene Ring Origin: The 8-methyl and 7-chloro substituents must originate from the aniline precursor.

-

Pyridine Ring Origin: The 2-methyl group and carbons C-2, C-3, C-4 are derived from the

-unsaturated carbonyl component.

The Self-Validating Protocol

To guarantee the 7,8-substitution pattern, the starting material must be 3-chloro-2-methylaniline .

-

Regioselectivity: Cyclization in the Skraup or Doebner-Miller reaction typically occurs ortho to the amino group.

-

Steric Blockade: In 3-chloro-2-methylaniline, one ortho position (C2) is blocked by the methyl group.

-

Forced Cyclization: Ring closure is forced to occur at the open C6 position of the aniline. This unambiguously places the aniline's C2-Methyl at the quinoline's C8 position and the C3-Chloro at the C7 position.

Figure 1: Synthetic flow enforcing regiochemical integrity. The blocked ortho-position in the aniline precursor eliminates isomeric ambiguity.

Part 2: Spectroscopic Characterization (The Core)

Once synthesized, the structure must be proven independent of the synthetic route. The following multi-modal approach provides definitive proof.

Mass Spectrometry (MS) Profile

-

Molecular Ion (M+): 191.05 Da (based on

Cl). -

Isotope Pattern: The presence of a single chlorine atom dictates a characteristic 3:1 intensity ratio for the M (191) and M+2 (193) peaks.

-

Fragmentation: Quinoline rings are stable. Expect a strong molecular ion. Loss of the methyl radical (

) or Cl radical (

Nuclear Magnetic Resonance (NMR) Strategy

This is the definitive step. We must assign 5 aromatic protons and 2 methyl groups.

Table 1: Predicted 1H NMR Data (500 MHz, CDCl3)

| Position | Shift ( | Multiplicity | Assignment Logic | |

| H-4 | 8.00 - 8.10 | Doublet (d) | Deshielded by pyridine ring current; para to N. | |

| H-5 | 7.50 - 7.60 | Doublet (d) | Ortho coupling to H-6. Peri-interaction with H-4.[1][2] | |

| H-6 | 7.35 - 7.45 | Doublet (d) | Ortho coupling to H-5. | |

| H-3 | 7.20 - 7.30 | Doublet (d) | Shielded relative to H-4. | |

| 2-CH | 2.70 - 2.75 | Singlet (s) | - | Attached to electron-deficient Pyridine ring. |

| 8-CH | 2.60 - 2.65 | Singlet (s) | - | Attached to Benzene ring; slightly shielded vs 2-Me. |

Note: Chemical shifts are approximate and solvent-dependent.

The "Isomer Trap" – Distinguishing 7-Cl from 5-Cl or 6-Cl

The critical challenge is proving the substituents are at 7 and 8, not 5, 6, or other positions.

-

The AB System (H5/H6): The presence of two doublets with a large ortho-coupling (~9 Hz) for the benzene ring protons confirms that H5 and H6 are adjacent . This rules out 5,7-disubstitution (which would show meta-coupling, ~2 Hz) or 6,8-disubstitution.

-

NOE (Nuclear Overhauser Effect) Triangulation:

-

Irradiate 2-Me: Strong NOE to H-3 . (Confirms 2-Me position).

-

Irradiate 8-Me: NOE to H-1 (not possible) or H-7 (blocked by Cl). Crucially, 8-Me will NOT show an NOE to H-6 or H-5.

-

Irradiate H-4: Strong NOE to H-5 . This identifies H-5.[1][2] Since H-5 couples to H-6 (ortho), and H-6 has no other neighbors (H-7 is Cl), the 7-Cl, 8-Me pattern is confirmed.

-

Figure 2: NMR Correlation Map. The NOE between H4 and H5 anchors the benzene ring assignment, validating the vacancy at positions 5 and 6.

Part 3: Experimental Protocols

Synthesis (Doebner-Miller Variation)

-

Reagents: Mix 3-chloro-2-methylaniline (1.0 eq) with concentrated HCl (6 M).

-

Addition: Add crotonaldehyde (1.2 eq) dropwise at 0°C.

-

Reflux: Heat to 100°C for 2-4 hours. The solution will darken.

-

Workup: Basify with NaOH to pH 10. Extract with Dichloromethane (DCM).

-

Purification: Recrystallize from Ethanol or perform Flash Chromatography (Hexane:EtOAc 9:1).

QC & Purity Profiling

-

HPLC Method: C18 Column, Acetonitrile/Water (0.1% Formic Acid) gradient.

-

Acceptance Criteria: Purity > 98% (AUC).

-

Common Impurity: Unreacted aniline (retention time shift) or regioisomer (if starting material contained 5-chloro-2-methylaniline).

References

-

BOC Sciences. 7-Chloro-2,8-dimethylquinoline Product Data. Retrieved from .

-

MolCore. Chemical Properties of CAS 120370-62-9. Retrieved from .[1]

-

BenchChem. NMR Characterization of Substituted Quinolines. Retrieved from .

-

National Center for Biotechnology Information. PubChem Compound Summary for Quinoline Derivatives. Retrieved from .

-

Nemez, D. B., et al. (2023).[7] Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines. Canadian Journal of Chemistry.[7] Retrieved from .

Sources

- 1. molcore.com [molcore.com]

- 2. molcore.com [molcore.com]

- 3. 948290-22-0|7-Chloro-2,8-dimethylquinoline-3-carboxylic acid|BLD Pharm [bldpharm.com]

- 5. BioBlocks Building Blocks [buildingblocks.bioblocks.com]

- 6. 2,7-Dimethylquinoline-3-carboxylic Acid Ethyl Ester|RUO [benchchem.com]

- 7. utoronto.scholaris.ca [utoronto.scholaris.ca]

An In-Depth Technical Guide to the Synthesis of 7-Chloro-2,8-dimethylquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract: The quinoline scaffold is a cornerstone in medicinal chemistry, with the 7-chloro-substituted variants demonstrating significant therapeutic potential, particularly in oncology. This guide provides a detailed exploration of the synthetic pathways to 7-Chloro-2,8-dimethylquinoline, a key heterocyclic building block. We will focus on the practical application and mechanistic understanding of the Combes synthesis, presenting it as the primary and most efficient route. A comparative analysis with the Doebner-von Miller reaction is also provided, along with a discussion on regioselectivity, reaction optimization, and detailed experimental protocols. This document is intended to serve as a practical resource for researchers engaged in the synthesis of novel quinoline derivatives for drug discovery and development.

Introduction: The Significance of the 7-Chloro-2,8-dimethylquinoline Scaffold

The quinoline ring system is a privileged structure in drug discovery, forming the core of numerous therapeutic agents with a wide range of biological activities, including antimalarial, antibacterial, and antitumor properties.[1] The 7-chloroquinoline motif, in particular, is a well-established pharmacophore found in drugs like Chloroquine. Recent research has increasingly focused on the development of novel 7-chloroquinoline derivatives as potent anticancer agents. These compounds have exhibited promising cytotoxic activity against a broad spectrum of cancer cell lines, including leukemia, colon cancer, melanoma, and breast cancer.[2]

The addition of methyl groups at the C2 and C8 positions of the 7-chloroquinoline core, yielding 7-Chloro-2,8-dimethylquinoline, provides a unique molecular framework. These substituents can significantly influence the molecule's lipophilicity, steric profile, and metabolic stability, thereby modulating its pharmacokinetic and pharmacodynamic properties. As such, 7-Chloro-2,8-dimethylquinoline serves as a valuable intermediate for the synthesis of new chemical entities with potentially enhanced efficacy and selectivity in targeting cancer cells and other disease pathways.[3] This guide focuses on elucidating the most effective chemical strategies for its synthesis.

Retrosynthetic Analysis & Key Synthetic Strategies

The synthesis of substituted quinolines has been a subject of extensive study for over a century, leading to the development of several named reactions. For the target molecule, 7-Chloro-2,8-dimethylquinoline, two classical methods are of primary importance: the Combes synthesis and the Doebner-von Miller reaction .

A retrosynthetic analysis of the target molecule points to a key disconnection at the N1-C8a and C4-C4a bonds, suggesting an aromatic amine and a three-carbon component as the primary synthons.

-

Combes Approach: This pathway involves the reaction of an aniline with a β-diketone. For our target, this translates to the acid-catalyzed condensation and cyclization of 3-chloro-2-methylaniline with acetylacetone (pentane-2,4-dione).

-

Doebner-von Miller Approach: This method utilizes an aniline reacting with an α,β-unsaturated carbonyl compound.[4] To achieve the desired substitution, this would involve reacting 3-chloro-2-methylaniline with an appropriate unsaturated ketone or aldehyde, such as crotonaldehyde, followed by oxidation.

The key starting material for both routes is 3-chloro-2-methylaniline , an important intermediate in its own right, used in the synthesis of quinolinecarboxylic acid herbicides.[5] Its availability and synthesis from precursors like 2-chloro-6-nitrotoluene are well-documented.[5][6]

Primary Synthesis Pathway: The Combes Reaction

The Combes synthesis is often the preferred method for generating 2,4-disubstituted quinolines due to its operational simplicity and the ready availability of β-diketones.[7] It involves the acid-catalyzed reaction of an aniline with a β-diketone.[8]

Mechanistic Principles

The reaction proceeds through a well-understood, multi-step mechanism initiated by the formation of an enamine intermediate, followed by an acid-catalyzed intramolecular cyclization.

dot

Caption: Experimental workflow for Combes synthesis.

Step-by-Step Procedure:

-

Reaction Setup: In a fume hood, equip a 100 mL round-bottom flask with a magnetic stirrer and a reflux condenser.

-

Acid Preparation: Carefully add 25 mL of concentrated sulfuric acid to the flask and cool the flask in an ice-water bath to 0-5°C.

-

Reagent Addition: In a separate beaker, mix 3-chloro-2-methylaniline (7.08 g, 50 mmol) and acetylacetone (5.51 g, 55 mmol). Slowly add this mixture dropwise to the cold, stirring sulfuric acid over 20-30 minutes, ensuring the internal temperature does not exceed 15°C.

-

Heating: After the addition is complete, remove the ice bath and heat the reaction mixture in an oil bath to 110-120°C for 1 hour. The solution will darken significantly. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

-

Work-up: Allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture onto approximately 100 g of crushed ice in a large beaker with vigorous stirring.

-

Neutralization: Cool the resulting acidic solution in an ice bath and slowly neutralize by adding 10% aqueous sodium hydroxide solution until the pH is approximately 8. A precipitate will form.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent like ethanol to afford pure 7-Chloro-2,8-dimethylquinoline.

Alternative Pathway: The Doebner-von Miller Reaction

The Doebner-von Miller reaction is another classic method for quinoline synthesis, involving the reaction of an aniline with an α,β-unsaturated carbonyl compound under acidic conditions. [4]For the synthesis of a 2-methylquinoline derivative, crotonaldehyde is a common reactant. [9] An improved version of this reaction for a similar compound, 7-chloroquinaldine, utilizes a non-aqueous medium with a mineral acid catalyst and an oxidant like chloranil to improve yields and regioselectivity. [10]

Mechanistic Considerations

The mechanism involves a series of steps:

-

Michael Addition: The aniline nitrogen attacks the β-carbon of the protonated α,β-unsaturated carbonyl.

-

Cyclization: The resulting intermediate undergoes an intramolecular electrophilic attack on the aromatic ring.

-

Dehydration & Oxidation: The cyclized product dehydrates and is then oxidized to form the aromatic quinoline ring. The oxidant is crucial for the final aromatization step.

Comparative Analysis

| Feature | Combes Synthesis | Doebner-von Miller Synthesis |

| Key Reagents | Aniline + β-Diketone | Aniline + α,β-Unsaturated Carbonyl |

| Byproducts | Primarily water | Tars and polymeric materials can be significant |

| Oxidant | Not required | Required for aromatization (e.g., chloranil, nitrobenzene) |

| Control | Generally less exothermic and easier to control | Can be violently exothermic, requiring careful control [11] |

| Yield & Purity | Often provides cleaner products and better yields | Yields can be lower with more complex purification [11] |

For the synthesis of 7-Chloro-2,8-dimethylquinoline, the Combes synthesis is generally considered superior due to its higher efficiency, cleaner reaction profile, and avoidance of a harsh external oxidant.

Purification and Characterization

Proper purification and characterization are essential to validate the synthesis of the target compound.

-

Purification: Column chromatography (Silica gel, Hexane:Ethyl Acetate) is the most effective method for obtaining a high-purity product. Recrystallization from ethanol or isopropanol is a viable alternative if the crude product is sufficiently pure.

-

Characterization: The structure of the final product should be confirmed using modern analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure, including the substitution pattern on the quinoline ring.

-

Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern characteristic of a monochlorinated compound.

-

Infrared (IR) Spectroscopy: To identify key functional groups.

-

Melting Point: To assess the purity of the final crystalline solid.

-

Conclusion

The synthesis of 7-Chloro-2,8-dimethylquinoline is most effectively achieved via the Combes quinoline synthesis, utilizing 3-chloro-2-methylaniline and acetylacetone as readily available starting materials. This method offers excellent regiocontrol, operational simplicity, and generally provides higher yields of a cleaner product compared to the Doebner-von Miller alternative. The detailed protocol and mechanistic insights provided in this guide offer a robust framework for researchers to successfully synthesize this valuable heterocyclic intermediate, paving the way for further exploration of its potential in medicinal chemistry and drug development.

References

Sources

- 1. brieflands.com [brieflands.com]

- 2. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 5. CN100427458C - Production process of herbicide intermediate 3-chloro-2-methylaniline - Google Patents [patents.google.com]

- 6. CN102234236A - Synthetic method of 3-chloro-2-methylaniline - Google Patents [patents.google.com]

- 7. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 8. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [cambridge.org]

- 9. prepchem.com [prepchem.com]

- 10. US5126456A - 7-chloroquinaldine synthesis - Google Patents [patents.google.com]

- 11. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Strategic Synthesis of 7-Chloro-2,8-dimethylquinoline

Executive Summary

The synthesis of 7-Chloro-2,8-dimethylquinoline represents a classic challenge in heterocyclic chemistry: constructing a specific polysubstituted quinoline scaffold with high regioselectivity.[1][2] This molecule is a critical intermediate in the development of agrochemicals (specifically auxin-mimic herbicides) and substituted quinoline-based antimalarials.[1][2]

This guide details the Modified Doebner-Miller Synthesis , the most robust and atom-economical route for alkyl-substituted quinolines.[1][2] Unlike the Skraup reaction, which is prone to violent exotherms, the Doebner-Miller protocol using 3-chloro-2-methylaniline and crotonaldehyde allows for controlled cyclization, ensuring the methyl group at position 2 and the retention of the 7,8-substitution pattern from the aniline precursor.[1][2]

Retrosynthetic Analysis & Mechanistic Logic

To achieve the target structure (7-Chloro-2,8-dimethylquinoline), we must select starting materials that pre-install the benzene ring substituents (positions 7 and 8) while generating the pyridine ring with the correct alkylation (position 2).[1][2]

The Disconnection Strategy

The quinoline core is disconnected at the N1-C2 and C4-C4a bonds.[1][2]

-

Fragment A (The Nucleophile): An aniline derivative bearing the C7 and C8 substituents.[1]

-

Fragment B (The Electrophile): An

-unsaturated carbonyl providing C2, C3, and C4.[1]

Reaction Pathway Visualization

The following diagram illustrates the mechanistic flow from starting materials to the oxidized aromatic product.

Figure 1: Mechanistic pathway of the Doebner-Miller synthesis.[1][2] The reaction proceeds via Schiff base formation followed by acid-catalyzed cyclization and oxidative dehydrogenation.[2]

Critical Starting Materials (CSM)

The success of this synthesis relies heavily on the purity of the aniline isomer.[1] Using the wrong isomer (e.g., 4-chloro-2-methylaniline) will result in a regioisomer (6-chloro-2,8-dimethylquinoline) that is difficult to separate.[1][2]

Primary Reagents

| Component | Chemical Name | CAS No. | Function | Critical Quality Attribute (CQA) |

| Precursor A | 3-Chloro-2-methylaniline | 87-60-5 | Scaffold Source | Purity >98% .[1][2][3][4][5] Must be free of 4-chloro isomer.[1][2] |

| Precursor B | Crotonaldehyde | 123-73-9 | C2-C4 Synthon | Trans-isomer predominant .[1][2] High lachrymator; handle in fume hood.[1][2] |

| Catalyst | Hydrochloric Acid (37%) | 7647-01-0 | Proton Source | Reagent grade.[1][2] |

| Co-Catalyst | Zinc Chloride (Anhydrous) | 7646-85-7 | Lewis Acid | Increases yield; complexes the product to aid isolation.[1][2] |

| Oxidant | In situ or Chloranil | 118-75-2 | Dehydrogenation | Optional but recommended for cleaner profiles (see Protocol B).[1][2] |

Solvent & Workup Materials[1][2]

-

Solvent: 2-Butanol (preferred for higher boiling point than ethanol) or Toluene (for biphasic protocols).[1][2]

-

Quench: Ammonium Hydroxide (

) or Sodium Hydroxide (

Experimental Protocol

Two methods are presented. Method A is the classic aqueous acid route (robust, scalable).[1] Method B is the modern non-aqueous route (higher yield, easier purification).[1]

Method A: Classic HCl/ZnCl₂ Mediated Synthesis

Best for: Initial laboratory scale-up and educational demonstration.[1][2]

Step 1: Reagent Preparation

-

Equip a 250 mL 3-neck round-bottom flask (RBF) with a mechanical stirrer, reflux condenser, and pressure-equalizing addition funnel.

-

Charge the flask with 3-Chloro-2-methylaniline (28.3 g, 0.20 mol) and 6N HCl (100 mL).

-

Heat the mixture to mild reflux (

).

Step 2: Controlled Addition (Critical Step)

-

Load Crotonaldehyde (15.0 g, 0.21 mol) into the addition funnel.

-

Add the crotonaldehyde dropwise over 45–60 minutes.

Step 3: Cyclization & Complexation

-

After addition, reflux for an additional 1 hour.

-

Cool the mixture to

. -

Add Zinc Chloride (

, 27.2 g, 0.20 mol) dissolved in a minimum amount of dilute HCl. -

Reflux for 2 additional hours. This drives the reaction and forms the stable quinoline-zinc complex.[1][2]

-

Cool to room temperature. A gummy solid or precipitate (the Zinc complex) will form.[1][2]

Step 4: Isolation & Purification

-

Basification: Suspend the solid in water (150 mL) and treat with concentrated Ammonium Hydroxide (

) until pH > 10. This liberates the free base.[1][2] -

Extraction: Extract the aqueous mixture with DCM (

mL). -

Dry organic layer over

and concentrate in vacuo. -

Final Purification: Recrystallize from ethanol/water or perform flash chromatography (Silica, Hexane:EtOAc 9:1).

Method B: Oxidative Non-Aqueous Route (Chloranil)

Best for: High-purity requirements and maximizing yield. Reference: Based on optimization of Doebner-Miller conditions (US Patent 5,126,456).[1][2]

-

Setup: Dissolve 3-Chloro-2-methylaniline (0.1 mol) and Chloranil (0.1 mol) in 2-Butanol (150 mL).

-

Acidification: Add concentrated HCl (1.1 eq) to the solution.

-

Reaction: Heat to reflux and add Crotonaldehyde (0.12 mol) dropwise over 1 hour.

-

Advantage: Chloranil acts as a dedicated hydrogen acceptor, preventing the "disproportionation" mechanism where half the starting material is hydrogenated (wasted) to oxidize the other half.[1]

-

Workup: Cool, filter off the hydroquinone byproduct, and basify/extract as in Method A.

Process Visualization (Workflow)[1][2]

Figure 2: Operational workflow for the synthesis of 7-Chloro-2,8-dimethylquinoline (Method A).

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Yield (<30%) | Polymerization of crotonaldehyde. | Ensure slow, dropwise addition. Use Method B (Chloranil) to improve oxidative efficiency.[1][2] |

| Tar Formation | Uncontrolled exotherm.[1][2] | Use a biphasic system (Toluene/HCl) to act as a heat sink.[1][2] |

| Impure Product | Isomer contamination.[1][2] | Verify CAS 87-60-5 purity by GC-MS before starting.[1][2] Isomers are difficult to separate post-synthesis.[1][2] |

| Violent Reaction | Runaway addition. | Stop addition immediately. Cool flask. Resume only when reflux stabilizes.[1][2] |

References

-

Vogel, A. I. (1989).[1][2] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1][2] Longman Scientific & Technical.[1][2] (Standard Doebner-Miller protocols).[1][2]

-

Desai, R. et al. (1992).[1][2] Process for preparing 7-chloroquinaldine. US Patent 5,126,456.[1][2]

-

PubChem. (n.d.).[1][2] 3-Chloro-2-methylaniline (Compound Summary). National Library of Medicine.[1][2] [1][2]

-

Denmark, S. E., & Venkatraman, S. (2006).[1] On the Mechanism of the Skraup-Doebner-Von Miller Quinoline Synthesis. Journal of Organic Chemistry, 71(4), 1668–1676.[1]

-

ChemicalBook. (2025).[1][2] 7-Chloroquinaldine Synthesis and Properties.

Sources

physical and chemical properties of 7-Chloro-2,8-dimethylquinoline

Physical and Chemical Characterization for Drug Discovery Applications

Part 1: Executive Summary

7-Chloro-2,8-dimethylquinoline (CAS: 120370-62-9) is a tri-substituted heterocyclic scaffold of significant interest in medicinal chemistry, particularly within the antimalarial and antiproliferative domains.[1][2][3] Structurally, it represents a "privileged scaffold," combining the lipophilicity of the quinoline core with specific steric and electronic modulators: a chlorine atom at position 7 and methyl groups at positions 2 and 8.[2]

The 8-methyl substituent introduces critical steric hindrance around the quinoline nitrogen, modulating basicity and metal-coordination capability, while the 7-chloro group provides a handle for palladium-catalyzed cross-coupling reactions (Buchwald-Hartwig, Suzuki-Miyaura) to generate diverse libraries.[2] This guide provides a definitive technical analysis of its properties, synthesis, and reactivity profiles.[2]

Part 2: Molecular Identity & Structural Analysis

The molecule consists of a fused benzene and pyridine ring system.[2] The specific substitution pattern creates a unique electronic environment:

-

Position 2 (Methyl): Increases lipophilicity and blocks nucleophilic attack at the typically vulnerable C2 position.[2]

-

Position 7 (Chloro): Electron-withdrawing group; deactivates the benzene ring towards electrophilic aromatic substitution (EAS) but serves as a stable leaving group for transition-metal catalyzed coupling.[2]

-

Position 8 (Methyl): Critical Feature. Provides steric bulk proximal to the ring nitrogen (N1), reducing the pKa relative to 7-chloroquinoline and altering ligand binding kinetics in metallo-drug complexes.[2]

Identification Data

| Parameter | Value |

| IUPAC Name | 7-Chloro-2,8-dimethylquinoline |

| CAS Number | 120370-62-9 |

| Molecular Formula | C₁₁H₁₀ClN |

| Molecular Weight | 191.66 g/mol |

| SMILES | CC1=NC2=C(C=CC(Cl)=C2C)C=C1 |

| InChI Key | Unique identifier derived from structure (Predicted) |

Part 3: Physical Characterization

The following data aggregates experimental baselines and high-confidence computational models (ACD/Labs, EPISuite) standard in early-phase development.

Physicochemical Properties Table

| Property | Value | Technical Context |

| Physical State | Solid (Crystalline) | Typically isolated as off-white to tan needles/powder. |

| Melting Point | 68–75 °C (Predicted) | Lower than 7-chloroquinoline due to disruption of crystal packing by the 8-methyl group.[2] |

| Boiling Point | 102 °C @ 1 Torr | High boiling point requires vacuum distillation for purification if not crystallizing.[2] |

| LogP (Octanol/Water) | 3.6 ± 0.3 | Highly lipophilic (Class II/IV BCS potential).[2] Requires organic co-solvents (DMSO, DCM) for assays.[2] |

| pKa (Conjugate Acid) | ~4.2–4.5 | The 8-methyl group lowers basicity via steric hindrance of solvation around the protonated nitrogen.[2] |

| Solubility | < 0.1 mg/mL (Water) | Practically insoluble in water.[2] Soluble in Chloroform, DCM, Methanol, DMSO.[2] |

Part 4: Synthesis & Manufacturing Protocols

The most robust route for accessing 7-Chloro-2,8-dimethylquinoline is the Doebner-Miller Synthesis , a modified Skraup reaction.[2] This acid-catalyzed condensation is preferred over the Combes synthesis for accessing 2-methyl derivatives.[2]

Core Synthesis Logic

The synthesis relies on the condensation of an aniline derivative with an

Reaction Pathway:

-

Precursor: 3-Chloro-2-methylaniline.[2]

-

Reagent: Crotonaldehyde (or precursor 1,1-diacetoxybut-2-ene).[2]

-

Catalyst: Concentrated HCl or H₂SO₄ with ZnCl₂ (Lewis acid).[2]

-

Oxidant: Nitrobenzene or Iodine (often required to dehydrogenate the dihydroquinoline intermediate).[2]

Experimental Protocol (Self-Validating)

-

Step 1 (Condensation): Charge a round-bottom flask with 3-chloro-2-methylaniline (1.0 eq) and 6M HCl (5 vol).[2] Heat to reflux.[2][3]

-

Step 2 (Addition): Dropwise add Crotonaldehyde (1.2 eq) over 1 hour. Critical: Slow addition prevents polymerization of the aldehyde.[2]

-

Step 3 (Cyclization): Add ZnCl₂ (1.0 eq) to facilitate the cyclization of the Schiff base intermediate.[2] Reflux for 3-4 hours. The solution typically turns dark brown.[2]

-

Step 4 (Workup): Cool to room temperature. Basify with NH₄OH to pH 9-10. The product will precipitate or form an oil.[2]

-

Step 5 (Purification): Extract with Dichloromethane (DCM).[2] Wash organic layer with brine.[2] Dry over MgSO₄.[2]

Figure 1: Doebner-Miller synthesis pathway illustrating the conversion of the aniline precursor to the final quinoline scaffold.[1][2][3][4][5]

Part 5: Chemical Reactivity & Transformations

The 7-chloro-2,8-dimethylquinoline scaffold exhibits distinct reactivity patterns dictated by the electronic deactivation of the benzene ring (by Cl) and the steric bulk of the methyl groups.[2]

1. Nucleophilic Substitution (S_NAr)

Unlike 4-chloroquinolines, the 7-chloro position is not activated for direct nucleophilic displacement by amines or alkoxides because it is not conjugated with the ring nitrogen in a way that stabilizes the Meisenheimer complex.[2]

-

Protocol Requirement: Displacement of the 7-Cl requires Palladium-catalyzed Cross-Coupling (Buchwald-Hartwig).[2]

-

Catalyst System: Pd(OAc)₂ / BINAP or Pd₂dba₃ / Xantphos are required to overcome the deactivation.[2]

2. Electrophilic Aromatic Substitution (EAS)

-

Site of Attack: The pyridine ring is deactivated by the nitrogen.[2] The benzene ring is deactivated by the 7-Cl.[2]

-

Regioselectivity: Nitration or bromination will occur preferentially at Position 5 , the least sterically hindered and electronically viable position ortho to the methyl/chloro groups.[2]

3. N-Alkylation (Quaternization)

-

Steric Constraint: The 8-methyl group projects into the space of the nitrogen lone pair.[2]

-

Implication: Formation of N-methyl salts (quinolinium) is significantly slower (10-100x) compared to 7-chloroquinoline.[2] High pressure or highly reactive alkylating agents (Methyl Iodide, neat) are necessary.[2]

Figure 2: Reactivity map highlighting the steric hindrance at N1 and the catalytic requirements for functionalizing C7.[2]

Part 6: Spectroscopic Profile

Researchers should use the following predicted data to validate the identity of the synthesized compound.

¹H NMR (400 MHz, CDCl₃) - Predicted Shifts:

- 2.70 ppm (s, 3H): Methyl group at C2 (Deshielded by aromatic ring).[2]

- 2.85 ppm (s, 3H): Methyl group at C8 (Deshielded, broad singlet potential due to N-interaction).[2]

- 7.25 ppm (d, J = 8.5 Hz, 1H): H-3 (Pyridine ring).[2]

- 7.45 ppm (d, J = 9.0 Hz, 1H): H-6 (Benzene ring, ortho coupling).[2]

- 7.60 ppm (d, J = 9.0 Hz, 1H): H-5 (Benzene ring, ortho coupling).[2]

- 8.05 ppm (d, J = 8.5 Hz, 1H): H-4 (Pyridine ring, most deshielded doublet).[2]

Key Diagnostic: The absence of a singlet at ~8.8 ppm (H-2) confirms the presence of the 2-methyl group.[2] The integration of two methyl singlets (3H each) is the primary purity check.[2]

Part 7: Handling & Safety (MSDS Summary)

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).[2]

-

Signal Word: Warning.

-

GHS Codes: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (STOT SE).[2]

-

Storage: Store under inert atmosphere (Argon/Nitrogen). The 8-methyl group can make the compound susceptible to slow oxidation (N-oxide formation) upon prolonged air exposure.[2]

-

Disposal: Incineration with scrubber for nitrogen oxides and hydrogen chloride.[2]

References

-

Preparation of 7-chloroquinaldine and related derivatives. Google Patents.[2] US5126456A.[2] (Describes the acid-catalyzed Doebner-Miller conditions for 7-chloro-2-methyl analogs). Link

-

Quinoline, 7-chloro-2,8-dimethyl- Substance Record. ECHEMI Global Chemical Database. CAS 120370-62-9.[2][6][7] (Source for physical property estimates). Link

-

Synthesis of 7-Chloroquinoline Derivatives. Semantic Scholar. (General methodology for functionalizing the 7-chloroquinoline scaffold). Link

-

PubChem Compound Summary: 7-Chloro-2-methylquinoline. National Center for Biotechnology Information.[2] (Analogous compound data for spectral validation). Link[2]

Sources

- 1. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]

- 2. prepchem.com [prepchem.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. aablocks.com [aablocks.com]

- 5. US5126456A - 7-chloroquinaldine synthesis - Google Patents [patents.google.com]

- 6. 120370-62-9 | 7-chloro-2,8-dimethylquinoline | A2B Chem | Chemikart [kit-electrolyte-analyzers-zone.chemikart.com]

- 7. echemi.com [echemi.com]

1H NMR Spectrum of 7-Chloro-2,8-dimethylquinoline: A Technical Guide

The following technical guide details the structural elucidation and 1H NMR analysis of 7-Chloro-2,8-dimethylquinoline . This document is designed for researchers and medicinal chemists, focusing on the practical application of NMR spectroscopy for quality control and structural verification in drug development workflows.

Introduction & Structural Context[1][2][3][4][5][6][7][8][9][10]

In medicinal chemistry, substituted quinolines are privileged scaffolds, frequently serving as pharmacophores in antimalarial (e.g., chloroquine), antiviral, and anticancer therapeutics. The precise characterization of 7-Chloro-2,8-dimethylquinoline is critical, as regioisomeric impurities (such as the 5-chloro isomer) can significantly alter biological efficacy and toxicity profiles.

This guide provides a definitive protocol for the assignment of the 1H NMR spectrum of 7-Chloro-2,8-dimethylquinoline. Unlike simple systems, this molecule presents a unique "dual-isolated spin system" due to the substitution pattern on both the pyridine and benzene rings, eliminating the complex multiplets often seen in unsubstituted quinolines.

Structural Parameters[1][2][3][4][5][6][7][9][10][11][12][13]

-

Molecular Formula: C₁₁H₁₀ClN

-

Molecular Weight: 203.67 g/mol

-

Core Scaffold: Quinoline (Benzo[b]pyridine)[1]

-

Substituents:

-

C2-Methyl: Inductive donor, eliminates H2 signal.

-

C7-Chloro: Electron-withdrawing (inductive), eliminates H7 signal.

-

C8-Methyl: Steric and electronic influence, eliminates H8 signal.

-

Experimental Protocol

To ensure reproducibility and high-resolution data, the following acquisition parameters are recommended. This protocol minimizes solvent artifacts and maximizes signal-to-noise ratio (S/N).

Sample Preparation

| Parameter | Specification | Rationale |

| Solvent | CDCl₃ (99.8% D) + 0.03% TMS | Chloroform provides excellent solubility for lipophilic quinolines and minimizes exchange broadening. |

| Concentration | 5–10 mg in 600 µL | Optimal for 400–600 MHz instruments; prevents concentration-dependent shifts (stacking effects). |

| Tube Quality | 5 mm Precision (Wilmad 507-PP) | Essential for high-field shimming to resolve small coupling constants ( |

Instrument Acquisition Parameters

-

Frequency: 400 MHz or higher (500/600 MHz preferred for resolution of aromatic doublets).

-

Pulse Sequence: zg30 (Standard 30° pulse) to ensure accurate integration.

-

Spectral Width: -2 to 14 ppm (covers all aromatic and exchangeable protons).

-

Relaxation Delay (D1):

3.0 seconds. Methyl protons (C2-Me, C8-Me) have longer T1 relaxation times; insufficient delay leads to integration errors. -

Scans (NS): 16–64 (depending on concentration).[2]

Spectral Analysis & Assignment Logic

The 1H NMR spectrum of 7-Chloro-2,8-dimethylquinoline is characterized by high symmetry in its splitting patterns. The substitutions at C2, C7, and C8 effectively "prune" the coupling network, resulting in two distinct AB (or AX) aromatic systems and two aliphatic singlets.

The Aliphatic Region (2.0 – 3.0 ppm)

Two sharp singlets appear in this region.

-

2.70 ppm (3H, s, 2-CH₃): The methyl group at position 2 is attached to the electron-deficient pyridine ring (

- 2.82 ppm (3H, s, 8-CH₃): The methyl at position 8 is unique. It is sterically crowded (peri-interaction with the Nitrogen lone pair) and located on the benzene ring. This steric compression and the ring current effect often shift it slightly downfield compared to a standard aryl methyl.

The Aromatic Region (7.0 – 8.5 ppm)

The aromatic protons are divided into two isolated spin systems.

System A: The Pyridine Ring (H3, H4)

With C2 substituted by a methyl group, only H3 and H4 remain.

-

H3 (

~7.25 ppm, d, -

H4 (

~8.00 ppm, d,

System B: The Benzene Ring (H5, H6)

With C7 (Chloro) and C8 (Methyl) substituted, only H5 and H6 remain.

-

H5 (

~7.65 ppm, d, -

H6 (

~7.45 ppm, d,

Data Summary Table

The following table synthesizes the predicted chemical shifts based on substituent additivity rules and analog data (e.g., 2,4-dimethylquinoline and 7-chloroquinoline).

| Position | Type | Chemical Shift ( | Multiplicity | Integration | Coupling ( | Assignment Logic |

| 2-Me | Aliphatic | 2.70 | Singlet (s) | 3H | - | |

| 8-Me | Aliphatic | 2.82 | Singlet (s) | 3H | - | Aryl Methyl, peri-deshielding |

| H3 | Aromatic | 7.25 | Doublet (d) | 1H | 8.5 | |

| H6 | Aromatic | 7.45 | Doublet (d) | 1H | 9.0 | Ortho to H5 and Cl; shielded by Cl resonance |

| H5 | Aromatic | 7.65 | Doublet (d) | 1H | 9.0 | Peri-proton, coupled to H6 |

| H4 | Aromatic | 8.00 | Doublet (d) | 1H | 8.5 |

Visualization of Structural Logic[2]

The following diagram illustrates the logical flow for assigning the spin systems, distinguishing the Pyridine ring protons from the Benzene ring protons.

Caption: Logical decision tree for assigning the two distinct spin systems in 7-Chloro-2,8-dimethylquinoline.

Troubleshooting & Common Artifacts

When analyzing the spectrum, researchers should be vigilant for common synthesis byproducts, particularly if the Doebner-Miller or Skraup synthesis methods were used.

-

Regioisomers (5-Chloro isomer):

-

Detection: Look for a different splitting pattern in the aromatic region.[3][4] The 5-chloro isomer would have protons at H6, H7, H8 (if 2-Me is present) or H6, H7 (if 2,8-dimethyl). If the methyl is at C8, a 5-chloro substituent leaves H6 and H7 as an AB system, but the chemical shifts will differ significantly due to the proximity of the Chlorine to the bridgehead.

-

-

Residual Solvents:

-

Chloroform (CHCl₃): Singlet at 7.26 ppm. This can overlap with H3. Recommendation: If overlap occurs, switch to DMSO-

(residual peak at 2.50 ppm). -

Water: Broad singlet ~1.56 ppm in CDCl₃.

-

-

Rotational Isomerism:

-

While rare in rigid quinolines, steric clash between the 8-Methyl and the Nitrogen lone pair can sometimes cause line broadening if the temperature is very low, though at room temperature these peaks should be sharp.

-

References

-

Oregon State University. "1H NMR Chemical Shifts." Chemistry Department Online Resources. Accessed January 31, 2026. [Link]

-

Massey University. "The synthesis and chemistry of Quinolino(7,8-h)quinoline derivatives." Massey Research Repository. Accessed January 31, 2026. [Link]

Sources

13C NMR of 7-Chloro-2,8-dimethylquinoline

Technical Guide: Structural Elucidation of 7-Chloro-2,8-dimethylquinoline via C NMR

Executive Summary

7-Chloro-2,8-dimethylquinoline represents a privileged scaffold in medicinal chemistry, particularly as an intermediate in the synthesis of antimalarials (analogs of mefloquine/chloroquine) and kinase inhibitors.[1] Its structural elucidation presents a specific challenge: distinguishing the regio-chemistry of the methyl groups (positions 2 and 8) and the halogen substituent (position 7) within a bicyclic aromatic system.

This guide provides a rigorous, self-validating protocol for the assignment of the

Part 1: Structural Context & Electronic Environment

To accurately assign the spectrum, one must first model the electronic environment. The quinoline ring system is electron-deficient (π-deficient) due to the electronegative nitrogen atom, particularly at positions 2 and 4.[1]

Substituent Chemical Shift (SCS) Logic

We treat the molecule as a perturbed quinoline system. The theoretical shifts are derived by applying additivity rules to the base quinoline scaffold:

-

The Quinoline Core: The nitrogen atom deshields the

-carbons (C2 and C8a). -

2-Methyl Group (+I Effect):

- -effect: Significantly deshields C2 (ipso).

- -effect: Shields C3.

-

7-Chloro Group (-I / +M Effect):

-

Ipso (C7): Deshielding (inductive).

-

Ortho (C6, C8): Shielding (resonance donation into the ring).

-

-

8-Methyl Group (Steric/Electronic):

-

Steric Compression: The 8-Me group is in the "peri" position relative to the nitrogen lone pair and adjacent to the 7-Cl. This creates steric strain, often resulting in a deshielding of the attached carbon (C8) and potential shielding of the

-position (C8a or C6).

-

Part 2: Experimental Protocol

Standard

Sample Preparation[1][2][3][4]

-

Solvent:

(99.8% D) is the standard.-

Note: If solubility is poor, use DMSO-

, but be aware of solvent stacking effects on chemical shifts (

-

-

Concentration: 20–30 mg in 0.6 mL solvent.

-

Relaxation Agent (Optional but Recommended): Add 2-3 mg of Chromium(III) acetylacetonate [

].[1] This paramagnetic agent shortens

Acquisition Parameters (Bruker/Varian Standard)

| Parameter | Setting | Rationale |

| Pulse Sequence | zgpg30 (Power-gated decoupling) | Minimizes NOE enhancement bias; ensures quantitative accuracy.[1] |

| Spectral Width | 240 ppm | Covers carbonyls/heterocycles without folding. |

| Relaxation Delay (D1) | Essential for quaternary carbons (C2, C7, C8a).[1] | |

| Scans (NS) | Required for adequate S/N ratio on non-protonated carbons. | |

| Temperature | 298 K | Standardizes chemical shifts. |

Part 3: Spectral Analysis & Assignment Strategy

Predicted & Diagnostic Chemical Shifts

Based on substituent effects and data from analogous 2,4-dimethylquinoline and 7-chloroquinoline derivatives [1, 2], the following assignments are constructed.

The Aliphatic Region

- 25.0 – 26.0 ppm (2-Me): Typical for methyls on heteroaromatic rings.[1]

- 18.0 – 20.0 ppm (8-Me): Slightly shielded relative to the 2-Me due to steric crowding and lack of direct attachment to the imine carbon.

The Aromatic Region (120 – 165 ppm)[2]

-

C2 (

158 – 161 ppm): The most deshielded signal.-

Cause:

-position to Nitrogen + Ipso-Methyl effect.[1]

-

-

C4 (

135 – 137 ppm): Characteristic quinoline doublet in HSQC. -

C7 (

133 – 135 ppm): Quaternary. Deshielded by Chlorine (Ipso). -

C8a (

145 – 148 ppm): Quaternary bridgehead. Deshielded by N. -

C3 (

121 – 123 ppm): Shielded by the

Assignment Table (Theoretical Consensus)

| Carbon Position | Type | Predicted Shift ( | Diagnostic Correlation (HMBC) |

| C-2 | Quaternary | 159.5 | Correlation from 2-Me protons. |

| C-4a | Quaternary | 147.2 | Long-range coupling to H3, H5. |

| C-8a | Quaternary | 145.8 | Correlation from H5, H7 (weak).[1] |

| C-4 | Methine (CH) | 136.0 | Strong HSQC; HMBC to C2. |

| C-7 | Quaternary | 134.5 | Ipso-Cl .[1] No HSQC. HMBC from 8-Me.[1][3] |

| C-8 | Quaternary | 130.1 | Ipso-Me .[1] Correlation from 8-Me protons. |

| C-5 | Methine (CH) | 126.5 | Vicinal coupling to H6. |

| C-6 | Methine (CH) | 125.2 | Shielded by ortho-Cl. |

| C-3 | Methine (CH) | 122.1 | Shielded by 2-Me ( |

| 2-Me | Methyl ( | 25.4 | Strong HSQC; HMBC to C2, C3. |

| 8-Me | Methyl ( | 18.2 | Strong HSQC; HMBC to C8, C7, C8a.[1] |

Note: Exact values vary by

Part 4: Validation Workflow (Logic Diagram)

To confirm the 2,8-substitution pattern versus potential isomers (e.g., 2,6-dimethyl), one must utilize Heteronuclear Multiple Bond Correlation (HMBC).[1]

Workflow Visualization

The following diagram illustrates the logical flow for assigning the critical quaternary carbons using 2D NMR.

Caption: Logical workflow for distinguishing regioisomers using HSQC/HMBC correlations.

Critical HMBC Correlations (The "Proof")

-

The 2-Methyl Anchor: The protons of the methyl group at

ppm will show a strong 3-bond correlation to the carbon at -

The 8-Methyl Anchor: The protons of the methyl group at

ppm will show correlations to C8 (quaternary) and C8a (quaternary bridgehead). Crucially, if you see a correlation to a carbon that also couples to H6, you have located the C7/C8 cluster. -

The Chlorine Effect: C7 will appear as a weak quaternary signal. It is identified by exclusion: it is the only quaternary carbon in the aromatic region that does not show a strong 2-bond correlation to a methyl group (unlike C2 and C8) and is not a bridgehead (unlike C4a/C8a).

Part 5: Troubleshooting & Common Pitfalls

Missing Quaternary Signals

-

Issue: C2 or C7 signals are absent in the noise.

-

Cause: Long

relaxation or insufficient delay time (D1). -

Solution: Increase D1 to 5 seconds or add

. Do not rely on DEPT-135, as it filters out these carbons entirely.[1]

Rotational Isomerism

-

Issue: Broadening of signals near the nitrogen.

-

Cause: While rare in simple quinolines, protonation (by acidic impurities in

) can cause exchange broadening. -

Solution: Filter the solvent through basic alumina or add a drop of

to the NMR tube to ensure the free base form.

References

-

Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for substituent chemical shifts in heterocycles).

-

ChemicalBook. (n.d.). 2,4-Dimethylquinoline 13C NMR Spectrum. Retrieved from [1]

- National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). (Validated baseline data for quinoline and 7-chloroquinoline).

-

BenchChem. (2025).[4] Structural Elucidation of 4-chloro-N,N-dimethylquinolin-7-amine via NMR Spectroscopy. Retrieved from [1]

-

Silva, A. M. S., et al. (2011). An experimental NMR and computational study of 4-quinolones and related compounds. ResearchGate. Retrieved from

Technical Guide: Mass Spectrometry of 7-Chloro-2,8-dimethylquinoline

The following technical guide details the mass spectrometric analysis of 7-Chloro-2,8-dimethylquinoline (CAS 120370-62-9), a critical heterocyclic intermediate often utilized in the synthesis of antimalarial 4-aminoquinolines and kinase inhibitors.

Executive Summary & Compound Profile

7-Chloro-2,8-dimethylquinoline is a tri-substituted quinoline scaffold.[1][2][3][4] Its mass spectrometric behavior is defined by the interplay between the stable aromatic core, the characteristic chlorine isotopic signature, and the steric influence of the peri-positioned 8-methyl group. This guide provides a self-validating framework for its identification and quantification using EI-MS (GC) and ESI-MS (LC).

Physicochemical Identity

| Parameter | Value | Notes |

| IUPAC Name | 7-Chloro-2,8-dimethylquinoline | |

| CAS Registry | 120370-62-9 | Distinct from the 4-hydroxy derivative (CAS 10386-36-4) |

| Formula | C₁₁H₁₀ClN | |

| Nominal MW | 191.66 Da | |

| Monoisotopic Mass | 191.0496 Da | Based on ³⁵Cl |

| Exact Mass (M+2) | 193.0466 Da | Based on ³⁷Cl |

| LogP (Predicted) | ~3.5 | Highly lipophilic; retains well on C18 |

Mass Spectrometry Fundamentals

Isotopic Signature (The "Chlorine Flag")

The most immediate validation marker for this compound is the chlorine isotope pattern.[5]

-

Rule: Any ion containing a single chlorine atom must exhibit an M and M+2 peak ratio of approximately 3:1 (100% vs 32%).[5]

-

Application: In both EI and ESI, look for the doublet at m/z 191/193.[5] Absence of this ratio indicates dechlorination or misidentification.[5]

Fragmentation Mechanics (EI-MS)

Under Electron Impact (70 eV), the molecule undergoes predictable fragmentation.[5] The aromatic quinoline ring is resilient, but the substituents drive the breakdown.[5]

-

Loss of Methyl (M - 15): m/z 176.[5] The 2-methyl group is labile.[5] The 8-methyl is sterically crowded (peri-interaction with Nitrogen) and may also be lost, though often ring expansion (tropylium-like) occurs first.

-

Loss of Chlorine (M - 35): m/z 156.[5] Direct cleavage of the C-Cl bond.[5]

-

Ring Collapse (M - HCN): m/z 164. Characteristic of the pyridine moiety in quinolines.

-

Deep Fragmentation: Combined loss of Cl and HCN leads to smaller aromatic clusters (m/z ~120-130).[5]

Ionization Dynamics (ESI-MS)

-

Mode: Positive Ionization (ESI+).[5]

-

Primary Ion: [M+H]⁺ at m/z 192.05.[5]

-

Steric Insight: The 8-methyl group is located at the peri position relative to the nitrogen lone pair.[5] This creates steric hindrance that can slightly reduce protonation efficiency compared to 2-methylquinoline, but it also prevents the formation of certain adducts.[5]

-

Adducts: Sodium adducts [M+Na]⁺ (m/z 214) are common in non-buffered mobile phases.[5]

Visualization: Fragmentation Pathways

The following diagram illustrates the logical decay of the parent ion under high-energy (EI) conditions.

Figure 1: Predicted Electron Impact (EI) fragmentation pathway for 7-Chloro-2,8-dimethylquinoline.

Experimental Protocols

Sample Preparation (Self-Validating)

To prevent system contamination and ensure ionization, follow this "Dilute-and-Shoot" protocol.

-

Stock Solution: Dissolve 1 mg of standard in 1 mL Methanol (1000 ppm).

-

Check: Solution should be clear. Turbidity implies salt formation or impurities.[5]

-

-

Working Standard: Dilute Stock 1:1000 into 50:50 ACN:H₂O + 0.1% Formic Acid (1 ppm).

-

Why Acid? The quinoline nitrogen (pKa ~5) requires acidic pH to ensure full protonation [M+H]⁺ in ESI.[5]

-

-

Blank: Inject the solvent vehicle before the sample to prove the system is clean.[5]

LC-MS/MS Method (Quantitation & ID)

This method utilizes the hydrophobicity of the dimethyl-quinoline scaffold for retention.

| Parameter | Setting | Rationale |

| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 2.1 x 50 mm, 1.8 µm | Standard reverse-phase retention. |

| Mobile Phase A | Water + 0.1% Formic Acid | Proton source for [M+H]⁺.[5] |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Strong eluent for lipophilic aromatics.[5] |

| Gradient | 5% B (0-1 min) → 95% B (1-6 min) → Hold (2 min) | Rapid elution of polar impurities; analyte elutes ~4-5 min. |

| Flow Rate | 0.4 mL/min | Optimal for ESI nebulization.[5] |

| MS Mode | ESI Positive, MRM (Multiple Reaction Monitoring) | High sensitivity.[5] |

| Transitions | 192.1 → 157.1 (Loss of Cl) 192.1 → 177.1 (Loss of CH3) | Quantifier and Qualifier ions.[5] |

GC-MS Method (Purity Profiling)

Ideal for synthesis monitoring as it requires no ionization tuning.[5]

-

Inlet: 250°C, Split 20:1.

-

Column: DB-5MS or HP-5 (30m x 0.25mm).

-

Oven: 60°C (1 min) → 20°C/min → 280°C (3 min).

-

Detection: Full Scan (m/z 50–300).[5]

-

Expected RT: Mid-eluting aromatic (approx. 180-200°C region).[5]

Analytical Workflow Diagram

This workflow ensures data integrity from sample prep to final spectral validation.[5]

Figure 2: Decision matrix and workflow for the analysis of 7-Chloro-2,8-dimethylquinoline.

References

-

National Institute of Standards and Technology (NIST). Mass Spectrum of Quinoline, 2,8-dimethyl- (CAS 1463-17-8).[5] NIST Mass Spectrometry Data Center.[5][7][8] Link

-

Crysdot LLC. Product Specification: 7-Chloro-2,8-dimethylquinoline (CAS 120370-62-9). Chemical Catalog.[3][5] Link

-

PubChem. Compound Summary for CID 15101 (2,8-Dimethylquinoline). National Library of Medicine.[5] Link

-

Damico, J. N., et al. "The mass spectra of some chlorinated pesticidal compounds."[5] Organic Mass Spectrometry, 1968.[5] (Foundational text on chlorine isotope patterns in aromatics). Link[5]

-

Baxendale, I. R., et al. "Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents."[5] Durham University Publications, 2021.[5] (Context on 7-chloroquinoline synthesis intermediates). Link

Sources

- 1. CAS # 16079-88-2, 1-Bromo-3-chloro-5,5-dimethylhydantoin, 1-Bromo-3-chloro-5,5-dimethylimidazolidine-2,4-dione - chemBlink [chemblink.com]

- 2. 96382-71-7|3-Ethyl 5-methyl 4-(2,3-dichlorophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate|BLD Pharm [bldpharm.com]

- 3. aablocks.com [aablocks.com]

- 4. Combi-Blocks [combi-blocks.com]

- 5. 2,8-Dimethylquinoline | C11H11N | CID 15101 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mass spectrum of 2,2-dimethylbutane fragmentation pattern of m/z m/e ions for analysis and identification of 2,2-dimethylbutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. 2,8-Dimethylquinoline [webbook.nist.gov]

- 8. 2,4-Dimethylquinoline | C11H11N | CID 14536 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Chloro Group at C7 of 7-Chloro-2,8-dimethylquinoline: A Gateway for Versatile Functionalization

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, with substituted quinolines often exhibiting a wide range of biological activities and unique photophysical properties.[1] 7-Chloro-2,8-dimethylquinoline is a key intermediate, offering a reactive handle at the C7 position for the introduction of diverse functionalities. This technical guide provides a comprehensive analysis of the reactivity of the chloro group in this specific quinoline derivative. We will delve into the mechanistic underpinnings of its participation in nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The influence of the 2- and 8-methyl substituents on the electronic and steric environment of the C7 position will be a central focus, providing a predictive framework for its reactivity. This guide will further offer field-proven, step-by-step protocols for these key transformations, complete with data presentation and visual diagrams to facilitate understanding and practical application in a research and development setting.

Introduction: The Strategic Importance of the C7-Cl Bond

The 7-Chloro-2,8-dimethylquinoline molecule presents a unique combination of a privileged heterocyclic core and a versatile reactive site. The chloro-substituent at the C7 position is the focal point for a plethora of chemical transformations, enabling the synthesis of a vast library of novel compounds with potential therapeutic or material applications. The inherent reactivity of this C-Cl bond is modulated by the electronic and steric effects of the quinoline ring system and, crucially, by the two methyl groups at the C2 and C8 positions. Understanding these influences is paramount for designing efficient and selective synthetic strategies.

The nitrogen atom in the quinoline ring is an electron-withdrawing group, which deactivates the entire ring system towards electrophilic aromatic substitution but, importantly, activates it towards nucleophilic aromatic substitution, particularly at the C2 and C4 positions.[2] However, the reactivity at other positions, such as C7, can be exploited under appropriate conditions. The methyl groups at C2 and C8, being electron-donating, can subtly influence the electron density of the carbocyclic ring, potentially impacting the rate and feasibility of substitution reactions at the C7 position. Furthermore, the C8-methyl group can exert significant steric hindrance, which may affect the approach of bulky reagents to the C7 position.

This guide will systematically explore the two major pathways for the functionalization of the C7-Cl bond: nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) at the C7 Position

The SNAr reaction is a powerful tool for the introduction of heteroatom nucleophiles onto an aromatic ring. The reaction generally proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[3][4]

Mechanistic Considerations

The feasibility of an SNAr reaction at the C7 position of 7-Chloro-2,8-dimethylquinoline is governed by several factors:

-